molecular formula C9H5F4NO B12871149 2,5-Bis(difluoromethyl)benzo[d]oxazole

2,5-Bis(difluoromethyl)benzo[d]oxazole

Katalognummer: B12871149
Molekulargewicht: 219.14 g/mol
InChI-Schlüssel: HZHVTBCVUWBWMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of difluoromethyl groups in the 2 and 5 positions of the benzoxazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ketones in the presence of a catalyst. The reaction conditions often require a solvent such as methanol and a temperature range of 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, solvent recycling and waste minimization are crucial aspects of industrial synthesis to ensure environmental sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-Bis(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The difluoromethyl groups enhance its binding affinity and stability, making it a potent bioactive compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Bis(trifluoromethyl)benzo[d]oxazole
  • 2,5-Dimethylbenzo[d]oxazole
  • 2,5-Dichloromethylbenzo[d]oxazole

Uniqueness

2,5-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to other similar compounds. Additionally, the difluoromethyl groups contribute to its bioactivity, making it a valuable compound for medicinal and industrial applications .

Eigenschaften

Molekularformel

C9H5F4NO

Molekulargewicht

219.14 g/mol

IUPAC-Name

2,5-bis(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO/c10-7(11)4-1-2-6-5(3-4)14-9(15-6)8(12)13/h1-3,7-8H

InChI-Schlüssel

HZHVTBCVUWBWMV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)F)N=C(O2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.